molecular formula C12H22ClNS B1405237 1-(Thiophen-2-yl)octan-1-amine hydrochloride CAS No. 1864014-94-7

1-(Thiophen-2-yl)octan-1-amine hydrochloride

Cat. No.: B1405237
CAS No.: 1864014-94-7
M. Wt: 247.83 g/mol
InChI Key: MKALRFPJVLWIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)octan-1-amine hydrochloride is a chemical compound that features a thiophene ring attached to an octan-1-amine chain, with the hydrochloride salt form enhancing its solubility in water. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of 1-(Thiophen-2-yl)octan-1-amine hydrochloride typically involves the formation of the thiophene ring followed by the attachment of the octan-1-amine chain. Common synthetic routes include:

Industrial production methods often utilize these reactions under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiophen-2-yl)octan-1-amine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(Thiophen-2-yl)octan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-(Thiophen-2-yl)octan-1-amine hydrochloride can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

1-thiophen-2-yloctan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKALRFPJVLWIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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